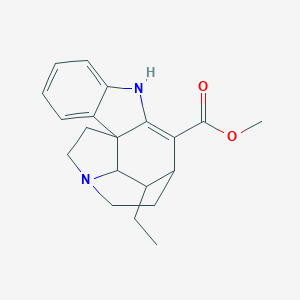

DIHYDROCONDYLOCARPINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial and Antiparasitic Properties:

Studies suggest that Tubotaiwine exhibits potential antimicrobial and antiparasitic properties. Research has shown its effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, studies indicate its possible activity against parasitic worms, including Trypanosoma cruzi, the causative agent of Chagas disease. However, further research is needed to confirm these findings and understand the underlying mechanisms of action [, ].

Neurological Effects:

Tubotaiwine interacts with the nervous system, primarily affecting the nicotinic acetylcholine receptors. These receptors play a crucial role in various neurological functions, including muscle movement, learning, and memory. Studies suggest that Tubotaiwine acts as a competitive antagonist, blocking the binding of acetylcholine, a neurotransmitter, to these receptors. This interaction might explain its potential applications in research on neuromuscular disorders and cognitive function. However, further research is necessary to elucidate the specific effects and potential therapeutic applications [, ].

Dihydrocondylocarpine is an alkaloid belonging to the broader family of indole alkaloids, which are characterized by their complex structures and diverse biological activities. This compound is structurally related to condylocarpine, featuring a pentacyclic skeleton typical of the condylocarpine group. Dihydrocondylocarpine has garnered interest due to its potential pharmacological properties and its role in the biosynthesis of other biologically active compounds.

Research suggests that tubotaiwine may have potential benefits for regulating blood pressure []. Studies indicate it might achieve this by:

- Affecting calcium channels: Tubotaiwine may influence the movement of calcium ions across cell membranes in blood vessels, potentially leading to relaxation and lowered blood pressure [].

- Reducing oxidative stress: Tubotaiwine might help reduce the production of harmful molecules in blood vessels, contributing to improved vascular health [].

Dihydrocondylocarpine exhibits a range of biological activities, primarily attributed to its structural features. Research has indicated that it may possess:

- Anticancer Properties: Similar to other indole alkaloids, dihydrocondylocarpine has shown potential in inhibiting cancer cell proliferation.

- Antioxidant Activity: The compound may help in scavenging free radicals, contributing to its protective effects against oxidative stress.

- Neuroprotective Effects: Some studies suggest that dihydrocondylocarpine could have neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases .

Dihydrocondylocarpine has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it is being investigated for use in developing new drugs, particularly in oncology and neuroprotection.

- Natural Products Chemistry: It serves as a reference compound for studying related alkaloids and their synthesis.

- Ethnopharmacology: Traditional uses of plants containing dihydrocondylocarpine highlight its significance in herbal medicine .

Studies on the interactions of dihydrocondylocarpine with biological systems are crucial for understanding its pharmacological potential. Key areas include:

- Receptor Binding: Investigating how dihydrocondylocarpine interacts with specific receptors can elucidate its mechanism of action.

- Synergistic Effects: Research into how this compound interacts with other drugs or natural products may reveal synergistic effects that enhance therapeutic efficacy.

- Toxicology Studies: Understanding potential toxic effects is essential for assessing safety in therapeutic applications .

Dihydrocondylocarpine shares structural and functional similarities with several other compounds within the indole alkaloid family. Notable similar compounds include:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Condylocarpine | Pentacyclic Indole | Anticancer, neuroprotective |

| Akuammicine | Monoterpene Indole | Analgesic, anti-inflammatory |

| Strictamine | Bisindole Alkaloid | Antimicrobial, cytotoxic |

| Echitamidine | Tetrahydroisoquinoline | Anticancer, cardiovascular protective |

Uniqueness of Dihydrocondylocarpine

Dihydrocondylocarpine is unique due to its specific structural modifications that influence its biological activity and pharmacological profile. Its distinct

Molecular Formula and Stereochemical Configuration

Dihydrocondylocarpine possesses the molecular formula C₂₀H₂₄N₂O₂ with a molecular weight of 324.4 g/mol, as confirmed through comprehensive analytical studies. The compound exhibits a complex pentacyclic indole alkaloid structure characteristic of the condylocarpine family. The IUPAC nomenclature identifies the compound as methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate, reflecting its intricate stereochemical arrangement. The CAS registry number 6711-69-9 provides definitive identification for this alkaloid across scientific databases.

Stereochemical investigations have revealed that dihydrocondylocarpine exists as the (20S)-configuration, a determination made through nuclear Overhauser effect (n.O.e.) difference measurements. These spectroscopic studies have been crucial in establishing the absolute configuration at the C-20 position, distinguishing it from other related alkaloids in the condylocarpine series. The compound contains four defined stereocenters, contributing to its structural complexity and biological specificity. Polarization transfer techniques have facilitated comprehensive ¹³C-NMR assignments, providing detailed insights into the carbon framework and confirming the proposed structure.

The structural relationship between dihydrocondylocarpine and its parent compound condylocarpine involves the saturation of the C19-C20 double bond, resulting in the "dihydro" designation. This structural modification significantly influences the compound's conformational flexibility and biological activity profile compared to its unsaturated counterpart. The ethyl substituent at C-18 and the methyl ester functionality at C-10 represent key structural features that contribute to the compound's pharmacological properties and synthetic accessibility.

Crystallographic Analysis and Conformational Studies

Advanced crystallographic investigations of dihydrocondylocarpine have provided detailed three-dimensional structural information essential for understanding its molecular geometry and intermolecular interactions. X-ray diffraction studies, similar to those employed in other complex alkaloid analyses, offer precise atomic coordinates and bond lengths that validate theoretical structural predictions. The pentacyclic framework exhibits specific dihedral angles and ring conformations that influence the compound's overall molecular shape and potential binding interactions with biological targets.

Conformational analysis reveals that dihydrocondylocarpine adopts a relatively rigid structure due to its fused ring system, with limited flexibility primarily observed in the ethyl side chain at C-18 and the methyl ester group. The indole ring system maintains planarity, while the saturated pyrrolidine and piperidine rings adopt specific chair and envelope conformations respectively. These conformational preferences directly impact the compound's ability to interact with receptor sites and influence its pharmacokinetic properties.

Computational studies utilizing density functional theory (DFT) calculations have complemented experimental crystallographic data, providing insights into electronic distribution and molecular orbital characteristics. These theoretical investigations reveal the electron-rich nature of the indole nitrogen and the electrophilic character of the ester carbonyl, which may contribute to the compound's biological activity mechanisms. The calculated molecular electrostatic potential maps highlight regions of positive and negative charge distribution that are crucial for understanding drug-receptor interactions.

Comparative Analysis with Condylocarpine Isomers

Dihydrocondylocarpine belongs to a family of structurally related alkaloids that includes condylocarpine, isocondylocarpine, and various other derivatives differing in stereochemistry and functional group arrangements. Comparative structural analysis reveals that dihydrocondylocarpine and tubotaiwine represent the same chemical entity, with literature sources confirming their synonymous relationship. This identification has resolved previous nomenclature confusion and established a unified understanding of the compound's identity across different research groups.

The relationship between dihydrocondylocarpine and condylocarpine involves the reduction of the C19-C20 double bond, which can be achieved through catalytic hydrogenation as demonstrated in synthetic studies. This structural modification results in the formation of an additional stereocenter at C-20, with the (S)-configuration being the naturally occurring and thermodynamically preferred form. The saturated analog exhibits different conformational preferences compared to its unsaturated precursor, potentially leading to altered biological activity profiles.

Isocondylocarpine represents another important structural variant within this alkaloid family, differing from dihydrocondylocarpine in the stereochemistry at specific positions. Total synthesis studies have successfully prepared all three major alkaloids - condylocarpine, isocondylocarpine, and dihydrocondylocarpine (tubotaiwine) - with high enantiomeric purity (er >99:1), demonstrating the synthetic accessibility of these complex structures. These synthetic achievements have enabled detailed structure-activity relationship studies and confirmed the absolute stereochemical assignments proposed through spectroscopic methods.

Dihydrocondylocarpine represents a significant β-carboline alkaloid with documented occurrence across multiple genera within the Apocynaceae family [1]. The compound demonstrates a notable taxonomic distribution pattern, particularly concentrated within Aspidosperma and Alstonia species, which serve as primary natural sources for this specialized metabolite [2] [3].

Aspidosperma Species Distribution

Aspidosperma pyrifolium stands as a confirmed natural source of dihydrocondylocarpine, representing one of the documented occurrences within this genus [1]. The genus Aspidosperma, comprising approximately eighty species predominantly found in pantropical regions, provides a rich source of β-carboline alkaloids [17]. These species are characterized by their potential toxicity due to alkaloid content, yet simultaneously exhibit valuable antitumor and antimicrobial properties [17].

Within the broader Aspidosperma alkaloid profile, dihydrocondylocarpine belongs to the condylocarpan-type alkaloids [17]. Research has demonstrated that Aspidosperma species contain diverse structural modifications of β-carboline alkaloids, with these compounds derived from the fundamental biosynthetic precursors tryptamine and the iridoid secologanin [17].

Alstonia Species Distribution

Alstonia scholaris represents a well-documented source of dihydrocondylocarpine, specifically yielding the stereoisomer twenty S nineteen twenty dihydrocondylocarpine from leaf extracts [5] [7]. This species, belonging to the Apocynaceae family, demonstrates widespread geographical distribution across the Indian subcontinent, Southeast Asia, and extending to Australia and Queensland [3].

The alkaloid content of Alstonia scholaris proves remarkably diverse, with research identifying numerous monoterpene indole alkaloids including dihydrocondylocarpine alongside related compounds such as scholaricine, scholaricine, and various tubotaiwine derivatives [3]. The leaves of this species have yielded substantial alkaloid fractions, with dihydrocondylocarpine representing a significant component of the total alkaloid profile [3].

Extended Taxonomic Occurrence

Beyond the primary Aspidosperma and Alstonia genera, dihydrocondylocarpine occurrence extends to additional Apocynaceae members [29]. Ervatamia coronaria has yielded twenty S nineteen twenty dihydrocondylocarpine from leaf constituents, representing the first reported isolation from this species [5] [7]. Tabernaemontana divaricata contains dihydrocondylocarpine among its diverse alkaloid constituents, contributing to the cytotoxic properties observed in various plant extracts [8].

The compound has also been reported in Hunteria zeylanica and Rauvolfia serpentina, where it appears under the synonymous designation tubotaiwine [29]. This broader distribution pattern indicates the evolutionary conservation of biosynthetic pathways responsible for dihydrocondylocarpine production across multiple Apocynaceae lineages [29].

| Plant Species | Family | Plant Part | Stereochemistry | Reference |

|---|---|---|---|---|

| Aspidosperma pyrifolium | Apocynaceae | Not specified | Not specified | PubChem database |

| Alstonia scholaris | Apocynaceae | Leaves | (20S)-19,20-dihydrocondylocarpine | Atta-ur-Rahman et al., 1986 |

| Ervatamia coronaria | Apocynaceae | Leaves | (20S)-19,20-dihydrocondylocarpine | Atta-ur-Rahman et al., 1986 |

| Tabernaemontana divaricata | Apocynaceae | Various parts | Dihydrocondylocarpine | Various studies |

| Hunteria zeylanica | Apocynaceae | Not specified | 20(S)-tubotaiwine | PubChem database |

| Rauvolfia serpentina | Apocynaceae | Not specified | 20(S)-tubotaiwine | PubChem database |

Enzymatic Mechanisms in β-Carboline Alkaloid Biosynthesis

The biosynthetic formation of dihydrocondylocarpine involves complex enzymatic cascades characteristic of monoterpene indole alkaloid metabolism [18] [19]. These pathways demonstrate sophisticated biochemical transformations that convert simple precursors into structurally diverse alkaloid products through sequential enzymatic steps [20] [22].

Initial Biosynthetic Steps

The biosynthetic pathway initiating dihydrocondylocarpine formation begins with the fundamental monoterpene indole alkaloid precursor strictosidine [18] [19]. Strictosidine synthase catalyzes the stereoselective Pictet-Spengler condensation between tryptamine and secologanin, yielding strictosidine as the central intermediate [20]. This enzyme demonstrates remarkable substrate specificity and has been characterized from multiple plant species including Catharanthus roseus and Rauvolfia serpentina [20].

Following strictosidine formation, strictosidine glucosidase performs the critical deglycosylation reaction, converting strictosidine into a reactive hemiacetal intermediate [20]. This enzymatic transformation opens the glucose moiety, generating a dialdehyde intermediate that subsequently undergoes intramolecular cyclization reactions [20]. The resulting strictosidine aglycone serves as the branching point for diverse alkaloid biosynthetic pathways [14].

Oxidative Transformations

The progression from strictosidine aglycone toward dihydrocondylocarpine involves sophisticated oxidative enzymatic mechanisms [13] [35]. Precondylocarpine acetate synthase represents a critical oxidative enzyme that catalyzes the conversion of stemmadenine acetate to precondylocarpine acetate [13] [35]. This transformation involves oxidation at specific positions within the alkaloid scaffold, generating the characteristic structural features associated with the aspidosperma-type alkaloid framework [13].

The enzymatic mechanism involves the formation of highly reactive intermediates that undergo rapid rearrangements [13]. Research has demonstrated that these oxidative transformations require careful coordination to prevent decomposition of unstable intermediates [13]. The oxidase activity generates precondylocarpine acetate as a key intermediate in the pathway leading toward both catharanthine and tabersonine formation [13].

Reductive Cyclization Mechanisms

Dihydroprecondylocarpine acetate synthase functions as a medium chain alcohol dehydrogenase, catalyzing the critical reduction of precondylocarpine acetate [13] [32]. This enzyme utilizes nicotinamide adenine dinucleotide phosphate as a cofactor, performing the reduction that generates dihydroprecondylocarpine acetate [32]. The enzymatic mechanism involves the formation of an iminium ion intermediate that spontaneously rearranges and undergoes deacylation [32].

The reductive transformation proves essential for generating the appropriate stereochemistry and oxidation state characteristic of dihydrocondylocarpine [13]. The enzyme demonstrates remarkable specificity for the acetylated substrate, with acetylation serving as both a protecting group and a leaving group during the cyclization process [13]. This mechanistic requirement explains the necessity for acetylation in preventing spontaneous deformylation reactions [13].

Cyclization and Final Transformations

The final enzymatic steps leading to dihydrocondylocarpine involve sophisticated cyclization mechanisms catalyzed by specialized hydrolase enzymes [13] [31]. These enzymes facilitate the formation of the characteristic pentacyclic structure through controlled intramolecular cyclization reactions [31]. The cyclization process involves formal Diels-Alder reactions that generate the complex polycyclic framework [31].

Research has demonstrated that the cyclization mechanism can proceed through multiple pathways, depending on substrate conformation and reaction conditions [31]. The enzymatic control over these cyclization reactions determines the final alkaloid product identity, with subtle changes in enzyme structure influencing product selectivity [31]. These findings highlight the sophisticated evolutionary optimization of enzymatic mechanisms for generating structural diversity within β-carboline alkaloid families [31].

| Enzyme | EC Number | Substrate | Product | Cofactor/Coenzyme | Role in Pathway |

|---|---|---|---|---|---|

| Strictosidine synthase (STR) | EC 4.3.3.2 | Tryptamine + Secologanin | Strictosidine | None required | Initial condensation |

| Strictosidine glucosidase (SGD) | EC 3.2.1.105 | Strictosidine | Strictosidine aglycone | None required | Deglycosylation |

| Precondylocarpine acetate synthase (PAS) | Not assigned | Stemmadenine acetate | Precondylocarpine acetate | Unknown | Oxidation |

| Dihydroprecondylocarpine acetate synthase (DPAS) | EC 1.3.1.128 | Precondylocarpine acetate | Dihydroprecondylocarpine acetate | NADP+/NADPH | Reduction/cyclization |

| Catharanthine synthase (CS) | Not assigned | Dihydroprecondylocarpine acetate | Catharanthine | Unknown | Final cyclization |

| Tabersonine synthase (TS) | Not assigned | Dihydroprecondylocarpine acetate | Tabersonine | Unknown | Final cyclization |

Metabolic Relationships with Tubotaiwine and Precondylocarpine Derivatives

The metabolic relationships surrounding dihydrocondylocarpine reveal complex interconnections with structurally related alkaloids, particularly tubotaiwine and various precondylocarpine derivatives [1] [29]. These relationships demonstrate the intricate biosynthetic networks characteristic of monoterpene indole alkaloid metabolism [34].

Dihydrocondylocarpine-Tubotaiwine Identity

Dihydrocondylocarpine and tubotaiwine represent identical chemical entities, with both designations referring to the same molecular structure with the formula twenty carbon twenty-four hydrogen two nitrogen two oxygen [1] [29]. The compound bears the Chemical Abstracts Service registry number 6711-69-9 and demonstrates a molecular weight of 324.4 grams per mole [1] [29]. The dual nomenclature reflects historical naming conventions within alkaloid chemistry, where different research groups independently characterized the same compound [26].

The stereochemical designation twenty S tubotaiwine specifically refers to the configuration at carbon-20, distinguishing it from potential stereoisomers [29]. Nuclear magnetic resonance spectroscopy studies have established the stereochemistry through nuclear Overhauser effect difference measurements, confirming the twenty S configuration [5] [7]. This stereochemical specificity proves crucial for understanding the biosynthetic mechanisms and biological activities associated with the compound [5].

Precondylocarpine Derivative Relationships

Precondylocarpine represents a critical biosynthetic precursor in the pathway leading to dihydrocondylocarpine formation [13] [35]. The structural relationship involves the reduction of precondylocarpine to generate dihydroprecondylocarpine, which subsequently undergoes cyclization to yield the final dihydrocondylocarpine product [13]. This transformation sequence demonstrates the systematic modification of the alkaloid scaffold through controlled enzymatic processes [13].

The precondylocarpine acetate derivative serves as the immediate precursor in the biosynthetic sequence [13] [32]. The acetylation protects the molecule from spontaneous decomposition while serving as a leaving group during subsequent cyclization reactions [13]. Research has demonstrated that the acetyl group proves essential for maintaining substrate stability during the complex rearrangement processes [13].

Biosynthetic Network Integration

The metabolic relationships extend beyond simple linear pathways to encompass complex biosynthetic networks [30] [35]. Dihydrocondylocarpine formation occurs within the broader context of monoterpene indole alkaloid biosynthesis, sharing common intermediates with pathways leading to catharanthine and tabersonine [30]. These relationships demonstrate the efficiency of plant metabolism in generating structural diversity from common precursors [30].

The biosynthetic network demonstrates remarkable flexibility, with multiple enzymatic routes capable of generating similar products [31]. Research has revealed that different plant species may utilize distinct enzymatic mechanisms to achieve identical chemical transformations [31]. This metabolic plasticity reflects the evolutionary optimization of alkaloid biosynthesis across diverse plant lineages [31].

Structural Derivative Analysis

The chemical relationships between dihydrocondylocarpine and related compounds involve systematic structural modifications that reflect their biosynthetic origins [17] [34]. The condylocarpan-type alkaloid framework shared by dihydrocondylocarpine and tubotaiwine demonstrates the conservation of core structural elements despite nomenclatural differences [17]. These relationships provide insights into the evolutionary development of alkaloid biosynthetic pathways [17].

Comparative analysis reveals that dihydrocondylocarpine represents a reduced form of related alkaloids, with specific hydrogen additions that distinguish it from more oxidized derivatives [17]. The reduction state directly correlates with the enzymatic mechanisms involved in its biosynthesis, particularly the activity of dihydroprecondylocarpine acetate synthase [32]. These structural relationships provide a framework for understanding the mechanistic basis of alkaloid diversity [32].

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Alkaloid Type | Biosynthetic Relationship |

|---|---|---|---|---|---|

| Dihydrocondylocarpine | C20H24N2O2 | 324.4 | 6711-69-9 | β-carboline/Condylocarpan | Synonym with tubotaiwine |

| Tubotaiwine | C20H24N2O2 | 324.4 | 6711-69-9 | β-carboline/Condylocarpan | Synonym with dihydrocondylocarpine |

| Precondylocarpine | C20H22N2O2 | 322.4 | 5877-42-9 | β-carboline/Aspidosperma | Precursor in vinblastine pathway |

| Strictosidine | C27H34N2O9 | 530.6 | 54414-40-5 | Monoterpene indole | Central MIA intermediate |

| Catharanthine | C21H24N2O2 | 336.4 | 2468-21-5 | Iboga-type | Derived from precondylocarpine |

| Tabersonine | C21H24N2O2 | 336.4 | 4429-63-4 | Aspidosperma-type | Derived from precondylocarpine |

Dihydrocondylocarpine, alternatively known as tubotaiwine, represents a structurally complex pentacyclic indole alkaloid that has challenged synthetic chemists for decades. The compound features a unique pentacyclic framework characteristic of the condylocarpine subfamily within the broader aspidospermatan alkaloid class [1] [2]. This section examines the diverse synthetic approaches that have been developed to access this challenging molecular architecture, with particular emphasis on total synthesis methodologies, asymmetric catalytic processes, and biomimetic strategies.

Total Synthesis Approaches from Tryptamine Precursors

The construction of dihydrocondylocarpine from tryptamine derivatives has been a central focus of synthetic efforts, representing the most direct biomimetic approach to these complex alkaloids. Tryptamine serves as an ideal starting material due to its structural relationship to the natural biosynthetic precursors and its commercial availability [3] [4].

Classical Total Synthesis by Harley-Mason

The pioneering total synthesis of tubotaiwine (dihydrocondylocarpine) was accomplished by Dadson and Harley-Mason in 1969, representing the first successful synthesis of this pentacyclic alkaloid [5] [6]. Their approach utilized an eleven-step synthetic sequence starting from tryptamine, employing an intermediate that had previously been used in the synthesis of geissoschizoline. This classical synthesis established the fundamental strategic framework for subsequent synthetic efforts and demonstrated the feasibility of constructing the complex pentacyclic core through systematic chemical transformations.

The Harley-Mason synthesis proceeded through the formation of a tetracyclic intermediate that underwent a critical biomimetic cyclization to generate the final pentacyclic structure. This approach utilized acid-mediated cyclization reactions that mimicked the presumed biosynthetic pathway, providing both synthetic access to the target molecule and insights into potential natural formation mechanisms [7] [6].

Modern Enantioselective Approaches

Contemporary synthetic methodologies have significantly advanced beyond the original racemic synthesis, with particular emphasis on developing enantioselective processes that provide access to optically pure material. Overman and coworkers developed a highly sophisticated approach utilizing hexahydro-1,5-methano-1H-azocino[4,3-b]indole intermediates as key building blocks [2] [8].

Their strategy employed iron(III)-promoted intramolecular oxidative coupling of malonate and ketone enolates to construct the core tetracyclic framework. The key intermediate (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one was prepared in enantioenriched form with an enantiomeric ratio of 95:5, providing access to highly enantiomerically pure products [2].

The transformation of this tetracyclic intermediate to the condylocarpine skeleton required several critical modifications: introduction of a two-carbon unit at the C12 position, installation of a two-carbon bridge between C11b and N2, and dealkoxycarboxylation of the malonate unit. These transformations were accomplished through a carefully orchestrated sequence involving stereoselective reduction, reductive alkylation with bis(ethylthio)acetaldehyde derivatives, and dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF)-mediated cyclization [2].

Mechanistic Insights and Synthetic Challenges

A significant discovery during these synthetic studies was the unexpected acid sensitivity of hexahydro-1,5-methano-1H-azocino[4,3-b]indole derivatives containing carbonyl or alkylidene substituents at the C12 position. These compounds underwent facile gramine-type fragmentation in the presence of even dilute acids, leading to carbazole and pyridinocarbazole products rather than the desired pentacyclic structures [2].

This fragmentation process proceeds through cleavage of the C1-N bond to generate delocalized iminium ion intermediates. The presence of a keto or alkylidene substituent at C12 significantly accelerates this fragmentation through activation of the C1-NBoc bond due to favorable orbital overlap with the exocyclic π-bond. This mechanistic understanding necessitated the development of protective strategies, including masking the C12 carbonyl group through reduction during critical cyclization steps [2].

Asymmetric Catalysis in Enantioselective Production

The development of asymmetric catalytic methodologies has revolutionized the synthesis of complex indole alkaloids, providing efficient access to enantiomerically pure products through the use of chiral catalysts. These approaches offer significant advantages in terms of atom economy, environmental sustainability, and synthetic efficiency compared to classical resolution-based methods [9] [10] [11].

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids have emerged as powerful organocatalysts for the enantioselective synthesis of indole alkaloid frameworks. These catalysts operate through hydrogen bonding interactions that simultaneously activate electrophilic substrates and provide a chiral environment for stereocontrol. The development of phosphinooxazoline ligands has been particularly successful in palladium-catalyzed asymmetric decarboxylative allylation reactions [9].

Research by Shao and coworkers demonstrated the effectiveness of Pd2(dba)3 combined with phosphinooxazoline ligand systems in the asymmetric decarboxylative allylation of carbazolone derivatives. Treatment of suitable substrates in the presence of this catalyst system in toluene provided desired products in up to 93% yield with 92% enantiomeric excess. The optimal conditions enabled the synthesis of carbazole derivatives containing quaternary stereogenic centers α to ketone functionalities with enantiomeric excesses reaching 97% [9].

Lewis Acid-Assisted Brønsted Acid Catalysis

The combination of Lewis acids with Brønsted acid catalysts has proven particularly effective for challenging transformations involving dynamic kinetic resolution processes. Research by Mukherjee and coworkers developed a catalytic enantioselective Fischer indolization reaction using a combination of chiral phosphoric acid catalysts and Lewis acids [11].

This approach enabled the synthesis of enantioenriched cyclopenta[b]indolones through a dynamic kinetic resolution mechanism. The intermediate hydrazone formation step showed poor enantioselectivity, but the final product formation was highly enantioselective due to the catalytic system's ability to selectively process one enantiomer of the rapidly equilibrating hydrazone intermediates. Density functional theory calculations provided crucial mechanistic insights, predicting both the stereochemical outcome and the observed enantioselectivity levels [11].

Transition Metal-Catalyzed Asymmetric Processes

Transition metal catalysis has provided numerous opportunities for asymmetric synthesis of indole alkaloid precursors. Platinum-catalyzed enantioselective diboration of 1,3-dienes represents one such powerful methodology. This process utilizes bis(pinacolato)diboron in combination with chiral platinum catalysts to achieve asymmetric 1,4-diboration of conjugated dienes [12].

The resulting bis(boronate) esters serve as versatile intermediates that can be converted to 1,4-diols through oxidation or utilized in stereoselective carbonyl allylation reactions. Both cyclic and acyclic substrates participate effectively in this transformation, although dienes that cannot adopt the s-cis conformation prove unreactive. For most substrates, 1,4-addition predominates as the reaction pathway [12].

Organocatalytic Cascade Reactions

Organocatalytic cascade reactions have emerged as particularly powerful tools for rapidly assembling complex molecular architectures from simple precursors. MacMillan and coworkers developed an extensive methodology based on imidazolidinone catalysts that has been successfully applied to the total synthesis of numerous indole alkaloids [9].

These cascades typically proceed through sequential activation modes, including enamine and iminium ion formation, enabling multiple bond-forming events in a single transformation. The methodology has been successfully applied to the synthesis of aspidospermidine, vincadifformine, kopsinine, kopsanone, strychnine, and akuammicine, demonstrating remarkable substrate scope and functional group tolerance [9].

Biomimetic Strategies for Pentacyclic Skeleton Construction

Biomimetic synthesis approaches seek to emulate the mechanisms and strategies employed by nature in the biosynthesis of complex alkaloids. These methodologies often provide the most efficient and atom-economical routes to target molecules while simultaneously providing insights into potential biosynthetic pathways [13] [14] [15].

Pictet-Spengler Cyclization Strategies

The Pictet-Spengler reaction represents one of the most fundamental transformations in indole alkaloid synthesis, involving the cyclization of β-arylethylamines with aldehydes or ketones to form tetrahydro-β-carboline or tetrahydroisoquinoline frameworks [14] [16] [17]. This reaction proceeds through the formation of an iminium ion intermediate followed by intramolecular nucleophilic attack by the aromatic ring.

Recent developments have focused on the enzymatic variants of this reaction, utilizing Pictet-Spenglerases to achieve highly stereoselective transformations under mild conditions. These enzymes have been characterized from various alkaloid-producing organisms and demonstrate remarkable selectivity for specific substrate combinations. The enzymatic Pictet-Spengler reaction has been successfully employed in the synthesis of pharmaceutically relevant molecules and provides a model for developing biomimetic synthetic processes [14] [18].

The versatility of the Pictet-Spengler reaction has been further enhanced through its combination with other transformations in tandem reaction sequences. These cascades include ring-closing metathesis, isomerization, Michael addition, and gold- or Brønsted acid-catalyzed N-acyliminium cyclization, enabling the construction of highly complex polycyclic architectures in minimal synthetic steps [16] [17].

Oxidative Cyclization Approaches

Oxidative cyclization reactions represent another crucial biomimetic strategy for constructing pentacyclic indole alkaloid frameworks. These transformations typically involve the generation of reactive intermediates through single-electron oxidation processes, followed by intramolecular coupling to form new ring systems [19] [20] [21].

Research by Rawal and coworkers demonstrated the utility of regiocontrolled oxidative cyclizations of 3-substituted indoles for accessing complex polycyclic frameworks. Their studies revealed that the installation of a chloride at the C2 position of indole alters the inherent cyclization preference from the 2-position to the 4-position, enabling access to unique bicyclo[4.3.1]decane scaffolds characteristic of welwitindolinone alkaloids [19] [20].

The oxidative cyclization was accomplished using manganese(III) acetate as the oxidant, providing the desired tetracyclic products in 66% yield. This represents the first example of an oxidative cyclization occurring at the 4-position of indole, demonstrating the power of strategic substitution patterns in controlling reaction regioselectivity [19] [20].

Radical-Mediated Coupling Processes

Radical-mediated coupling reactions provide access to challenging C-C bond formations that are difficult to achieve through conventional two-electron processes. These transformations are particularly valuable for constructing quaternary carbon centers and bridging bonds in complex polycyclic structures [15] [22] [21].

Biomimetic cyclization studies using Lewis acids have demonstrated the utility of cationic intermediates in constructing polycyclic indole alkaloid frameworks. Treatment of epoxide precursors with Lewis acids such as aluminum chloride, boron trifluoride, titanium tetrachloride, and tin tetrachloride promotes cyclization to afford polycyclic products that closely resemble natural indole terpene alkaloids [15] [22].

The stability of cation intermediates determines the preference for product formation in these biomimetic cyclizations. Four different Lewis acids were systematically evaluated, with each providing distinct product distributions based on the relative stabilities of the various cationic intermediates that could be formed during the cyclization process [15] [22].

Enzyme-Inspired Synthetic Methodologies

The development of synthetic methodologies inspired by enzymatic processes has provided new opportunities for selective transformations under mild conditions. Research into the biosynthesis of complex alkaloids such as dibrevianamide has revealed sophisticated enzymatic mechanisms involving radical-mediated oxidative dimerization processes [23].

These studies demonstrate that cytochrome P450 enzymes can catalyze both intramolecular cyclization and intermolecular dimerization reactions through radical pathways. The enzyme extracts hydrogen atoms from specific positions to generate radical intermediates that can undergo ring closure and subsequent radical coupling to form dimeric products. This mechanistic understanding has inspired the development of synthetic methodologies that utilize similar radical processes for complex molecule construction [23].

The successful implementation of these biomimetic strategies requires careful consideration of substrate design, reaction conditions, and catalyst selection to achieve the desired selectivity and efficiency. The continued development of these approaches promises to provide increasingly powerful tools for the synthesis of complex indole alkaloids and related natural products.

Table 1: Synthetic Methodologies for Dihydrocondylocarpine

| Method Category | Key Features | Representative Examples | Yields/Selectivity |

|---|---|---|---|

| Total Synthesis from Tryptamine | Multi-step synthesis starting from tryptamine precursors | Dadson and Harley-Mason synthesis (11 steps) | Moderate yields over multiple steps |

| Asymmetric Catalysis | Enantioselective synthesis with chiral catalysts | Overman synthesis with hexahydro-azocino[4,3-b]indole | High enantiomeric ratios (er >99:1) |

| Biomimetic Cyclization | Nature-inspired cyclization reactions | Lewis acid-mediated cyclizations | Good yields with Lewis acids |

| Oxidative Coupling | Iron(III)-promoted intramolecular oxidative coupling | Malonate-ketone enolate coupling | 75% yield for cyclization step |

| DMTSF-Mediated Cyclization | Electrophilic cyclization using DMTSF reagent | Pyrrolidine ring formation via thionium ions | 70-75% yield for key cyclization |

| Pictet-Spengler Reaction | Acid-catalyzed cyclization of β-arylethylamines | Construction of tetrahydro-β-carboline frameworks | High stereoselectivity possible |

| Wittig Olefination | Formation of ethylidene substituents | Condylocarpine/isocondylocarpine formation | 77% combined yield (1:1 mixture) |

| Hydrogenation | Reduction of double bonds to form saturated compounds | Conversion to tubotaiwine (dihydrocondylocarpine) | 91% yield for reduction |

Table 2: Asymmetric Catalytic Approaches for Pentacyclic Skeleton Construction

| Catalyst Type | Substrate Types | Reaction Mechanisms | Stereoselectivity |

|---|---|---|---|

| Chiral Phosphoric Acids | Imine precursors and carbonyl compounds | Hydrogen bonding activation of electrophiles | High enantioselectivity (>90% ee) |

| Transition Metal Complexes | Alkene substrates for hydrogenation/cyclization | Coordination and activation of unsaturated bonds | Excellent diastereo- and enantiocontrol |

| Organocatalysts | Aldehydes, ketones for enamine/iminium catalysis | Enamine and iminium ion formation | Good to excellent ee values |

| Lewis Acid-Brønsted Acid (LBA) | Hydrazone intermediates | Dynamic kinetic resolution processes | High ee through kinetic resolution |

| Chiral Ligands | Alkyne substrates for coupling reactions | Metal-ligand cooperative catalysis | Variable depending on substrate |

| Imidazolidinone Catalysts | α,β-Unsaturated aldehydes | LUMO-lowering activation | High facial selectivity |

Table 3: Biomimetic Strategies for Pentacyclic Skeleton Construction

| Biomimetic Strategy | Natural Process Mimicked | Key Mechanistic Features | Advantages for Synthesis |

|---|---|---|---|

| Pictet-Spengler Cyclization | Enzymatic alkaloid biosynthesis | Iminium ion formation and cyclization | High stereoselectivity and atom economy |

| Oxidative Phenolic Coupling | Oxidative enzyme-catalyzed coupling | Single-electron oxidation and coupling | Mild conditions, functional group tolerance |

| Mannich-Type Reactions | Biosynthetic C-C bond formation | Nucleophilic attack on iminium species | Efficient C-C bond formation |

| Electrophilic Aromatic Substitution | Enzyme-mediated aromatic functionalization | Electrophilic aromatic activation | Regioselective functionalization |

| Radical Cyclization | Oxidase-catalyzed radical processes | Radical propagation and termination | Access to complex polycyclic structures |

| Acid-Catalyzed Rearrangements | Acid-promoted structural rearrangements | Carbocation intermediate formation | Biomimetic efficiency and selectivity |

XLogP3

Appearance

Dates

Total synthesis of (+)-condylocarpine, (+)-isocondylocarpine, and (+)-tubotaiwine

Connor L Martin, Seiichi Nakamura, Ralf Otte, Larry E OvermanPMID: 21133399 DOI: 10.1021/ol102709s

Abstract

The first enantioselective total syntheses of indole alkaloids of the condylocarpine type are reported. (+)-Condylocarpine, (+)-isocondylocarpine, and (+)-tubotaiwine were prepared in high enantiomeric purity (er > 99:1) from (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one 7b by way of five or six isolated intermediates.Isolation of opioid-active compounds from Tabernaemontana pachysiphon leaves

K Ingkaninan, A P Ijzerman, T Taesotikult, R VerpoortePMID: 10678501 DOI: 10.1211/0022357991777092

Abstract

A procedure for prefractionation of crude plant extracts by centrifugal partition chromatography (CPC) has been developed to enable rapid identification of known-positive compounds or false-positive compounds and to increase the chance of identifying minor unknown-active compounds. The study explored the use of CPC as a tool in the prefractionation step before investigation of bioactivity. Fractions obtained by CPC from an ethanolic extract of Tabernaemontana pachysiphon Stapf (Apocynaceae) were screened by means of an opiate-receptor-binding assay and an adenosine A1-receptor-binding assay. Fractions containing fatty acids, which had false-positive effects on the assay, were identified, as were unknown-positive fractions from which two opioid-active compounds, tubotaiwine and apparicine, were subsequently isolated. The affinities (Ki) of tubotaiwine and apparicine at the opiate receptor were 1.65 +/- 0.81 and 2.65 +/- 1.56 micromol, respectively. Both alkaloids had analgesic activity in the abdominal constriction test in mice. CPC prefractionation led to the rapid isolation of two opioid-active compounds, tubotaiwine and apparicine, from the unknown-positive fraction; false-positive fractions were rapidly identified. Both tubotaiwine and apparicine had affinity for adenosine receptors in the micromolar range and also had in-vivo analgesic activity in mice.Kopsiyunnanines F and isocondylocarpines: new tubotaiwine-type alkaloids from Yunnan Kopsia arborea

Yuqiu Wu, Mariko Kitajima, Noriyuki Kogure, Yunsong Wang, Rongping Zhang, Hiromitsu TakayamaPMID: 19399578 DOI: 10.1007/s11418-009-0334-8